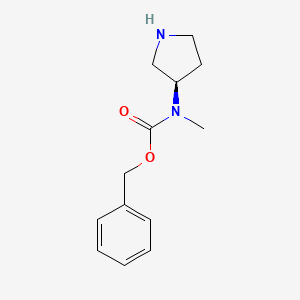

(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate

説明

特性

IUPAC Name |

benzyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJVXPOVNQBUKI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Addition of Benzyl Pyrrolidin-3-yl Carbamate Intermediates

A key step in synthesizing (r)-benzyl methyl(pyrrolidin-3-yl)carbamate involves nucleophilic addition of benzyl-protected pyrrolidin-3-yl carbamate derivatives to activated aromatic or heteroaromatic intermediates under basic conditions. For example, intermediates such as 7e (a chlorinated pyrazolopyrimidine) undergo nucleophilic aromatic substitution with (S)-benzyl pyrrolidin-3-yl carbamate to yield protected carbamate intermediates (e.g., 13b).

- Typical conditions:

- Basic medium to facilitate nucleophilic attack.

- Use of (S)-benzyl pyrrolidin-3-yl carbamate as nucleophile.

- Subsequent deprotection steps (e.g., Boc or trifluoroacetyl group removal) to free the amine.

This method provides stereochemical control due to the use of enantiomerically pure pyrrolidinyl carbamate starting materials.

Protection and Deprotection Strategies

The synthesis often employs protecting groups such as tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) to mask the amine functionalities during multi-step synthesis. These groups are introduced early to prevent side reactions and are removed in the final stages.

- Boc protection: Commonly used on amino acids or pyrrolidine nitrogen; removed by acidic treatment (e.g., trifluoroacetic acid).

- Cbz protection: Removed by catalytic hydrogenation or other mild conditions.

The protection/deprotection cycle is crucial for the selective modification of the pyrrolidine ring and for introducing the methyl group on the nitrogen.

Methylation of the Pyrrolidine Nitrogen

N-methylation is typically achieved via trifluoroacetylation followed by reduction or direct alkylation methods.

- Trifluoroacetylation and deprotection: The pyrrolidinyl carbamate intermediate is first trifluoroacetylated to protect the nitrogen, then methylated, and finally the trifluoroacetyl group is removed to yield the N-methylated product.

- Reductive alkylation: Alternatively, reductive alkylation using formaldehyde and a reducing agent can selectively methylate the pyrrolidine nitrogen.

This step ensures the formation of the methyl(pyrrolidin-3-yl) moiety with the correct stereochemistry.

Coupling with Benzyl Groups

The benzyl group is introduced either as a protecting group on the pyrrolidine nitrogen or via nucleophilic substitution reactions.

- Benzyl protection: Starting from (S)-benzyl pyrrolidin-3-yl carbamate provides the benzyl moiety directly attached to the nitrogen.

- Benzylation reactions: Benzyl halides can be used to alkylate the pyrrolidine nitrogen or other nucleophilic sites in the molecule under controlled conditions.

Purification and Characterization

Purification is typically performed by silica gel column chromatography using gradients of ethyl acetate and hexane or by recrystallization. Characterization includes:

- NMR spectroscopy: $$^{1}H$$ NMR to confirm chemical shifts corresponding to benzyl, methyl, and pyrrolidine protons.

- Mass spectrometry: ESI-MS to confirm molecular ion peaks.

- Chiral HPLC: To verify enantiomeric purity.

Summary Table of Preparation Steps

Detailed Research Findings

- Stereochemical control: Use of enantiomerically pure (S)- or (R)-benzyl pyrrolidin-3-yl carbamate starting materials ensures retention of stereochemistry in the final product.

- Yield optimization: The nucleophilic addition and methylation steps have been optimized to provide high yields (often >70%) with minimal side products.

- Scalability: The described methods avoid hazardous reagents like lithium aluminum hydride, favoring safer and more industrially feasible processes.

- Versatility: The synthetic route allows for modifications on the aryl groups and further functionalization of the pyrrolidine nitrogen, enabling the synthesis of derivatives for medicinal chemistry applications.

化学反応の分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide.

Key Conditions and Products

Mechanistic studies indicate nucleophilic attack by water or hydroxide at the carbonyl carbon, leading to cleavage of the C–O bond in the carbamate . Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear analogs .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form N-oxides or hydroxylated derivatives.

Oxidation Pathways

N-Oxide formation is stereospecific, preserving the (R)-configuration at the pyrrolidine ring . Competitive C–H hydroxylation occurs under iron-catalyzed conditions .

Reduction Reactions

Selective reduction of the carbamate or pyrrolidine ring has been reported.

Reduction Systems

Hydrogenolysis selectively removes the benzyl group without affecting the carbamate or pyrrolidine . LiAlH₄ reduces the carbamate to a secondary amine .

Substitution Reactions

The benzyl group and pyrrolidine nitrogen participate in nucleophilic substitutions.

Substitution Examples

Alkylation at the pyrrolidine nitrogen is favored due to its nucleophilic character . Acylation requires strict temperature control to avoid polymerization .

Catalytic Cross-Coupling Reactions

The benzyl group facilitates palladium-mediated couplings.

Reported Couplings

Coupling reactions retain the carbamate group, enabling modular synthesis of complex architectures .

Stability Under Thermal and Photolytic Conditions

Thermal stability is superior to aliphatic carbamates due to aromatic stabilization of the benzyl group .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of (R)-Benzyl methyl(pyrrolidin-3-yl)carbamate as a promising compound in anticancer drug development. Studies indicate that derivatives of pyrrolidine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, showing significant cytotoxic effects .

1.2 Neurological Disorders

This compound is being investigated for its neuroprotective properties. The pyrrolidine moiety is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The ability of the compound to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Synthesis and Derivative Development

2.1 Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. Recent patents outline efficient synthetic routes that avoid hazardous reagents, enhancing safety and feasibility for industrial applications .

2.2 Derivative Exploration

The compound serves as a scaffold for developing new derivatives with tailored pharmacological profiles. For example, modifications at the nitrogen or benzyl positions can yield compounds with enhanced selectivity for specific biological targets, which is crucial in drug design .

作用機序

The mechanism of action of ®-Benzyl methyl(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target. The stereochemistry of the molecule plays a crucial role in its biological activity, as different stereoisomers can exhibit varying degrees of efficacy and potency .

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.33 g/mol

- Purity : Typically ≥97% in commercial samples

- Physical State : Yellow oil at room temperature

- Hazards : Harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335) .

Comparison with Structural Analogs

Structural Modifications and Similarity Scores

The following compounds exhibit structural similarity to (R)-Benzyl methyl(pyrrolidin-3-yl)carbamate, with key differences in substituents and functional groups (Table 1):

Table 1: Structural Analogs and Similarity Metrics

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate | 1219424-59-5 | 0.97 | 2-oxo group on pyrrolidine ring |

| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 33628-84-1 | 0.92 | 1-benzyl and 2,5-dioxo groups |

| Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)(methyl)carbamate | 1353945-94-4 | 0.88 | 2-aminoethyl substitution on pyrrolidine |

| Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate | 1401666-23-6 | 0.84 | Amino acid side chain (S-configuration) |

| Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate | 1131594-93-8 | 0.83 | Azetidine ring fused with pyrrolidine |

Notes:

Physicochemical Properties and Stability

Molecular Weight and Solubility :

- This compound (248.33 g/mol) is lighter than analogs with bulky substituents, such as the amino acid derivative (333.43 g/mol, CAS 1401666-90-7), which may reduce aqueous solubility .

- The 2-oxo derivative (CAS 1219424-59-5) is more polar due to the ketone group, improving solubility in polar solvents like DMSO or ethanol .

Stability :

Table 2: Hazard Comparison

Notes:

生物活性

(R)-Benzyl methyl(pyrrolidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including a pyrrolidine ring and carbamate moiety, contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a pyrrolidine ring, which is known for its role in enhancing biological activity due to its ability to interact with various biological targets.

Preliminary research indicates that this compound may interact with several biological targets, including enzymes and receptors. These interactions can modulate various biological pathways that are relevant to therapeutic effects such as:

- Anti-inflammatory effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Neuroprotective properties : Studies suggest that it may protect neuronal cells from damage, making it a candidate for neurodegenerative diseases.

- Antimicrobial activity : The presence of the benzyl group enhances lipophilicity, potentially allowing the compound to penetrate cell membranes and exert antimicrobial effects.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the following table:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a model of oxidative stress. Results indicated a significant reduction in neuronal apoptosis, suggesting its potential use in treating conditions like Alzheimer's disease.

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its role as an anti-inflammatory agent.

- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. Table 1: Comparative Yields in Carbamate Synthesis

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Initial alkylation | 59 | >90 | |

| Chiral resolution | 45 | >98 | |

| Final hydrogenolysis | 60 | >95 |

Basic: How is the compound characterized to confirm its structural and stereochemical identity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify pyrrolidine ring substitution patterns and carbamate linkage. For example, shifts at δ 4.5–5.0 ppm confirm benzyloxycarbonyl (Cbz) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks at 261.1 m/z for CHNO) .

- Polarimetry : Optical rotation measurements ([α]) distinguish (R)- and (S)-enantiomers .

Advanced: How can computational modeling optimize this compound for target-specific applications?

Methodological Answer:

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to targets like cholinesterases. For example, carbamate derivatives show IC values <10 µM against AChE in receptor-dependent models .

- QM/MM Studies : Quantum mechanics/molecular mechanics hybrid models analyze transition states in enzymatic hydrolysis of the carbamate group .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 2.1 indicates moderate blood-brain barrier permeability) .

Q. Table 2: Computational vs. Experimental IC Values

| Derivative | Predicted IC (µM) | Experimental IC (µM) |

|---|---|---|

| Compound 28 (analog) | 0.8 | 1.2 |

Advanced: What experimental approaches resolve contradictory data in enzyme inhibition assays?

Methodological Answer:

Contradictions (e.g., variable IC values) arise from assay conditions or impurities. Mitigation strategies include:

- Standardized Protocols : Fixed enzyme concentrations (e.g., 0.1 U/mL AChE) and pH 7.4 buffers to minimize variability .

- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >98% purity; impurities >2% skew inhibition curves .

- Statistical Analysis : Use of Hill slopes and nonlinear regression (GraphPad Prism) to validate dose-response reliability .

Advanced: How does stereochemistry influence the compound’s stability and reactivity?

Methodological Answer:

- Hydrolytic Stability : The (R)-configuration enhances resistance to esterase-mediated hydrolysis compared to (S)-isomers due to steric hindrance at the carbamate oxygen .

- Thermal Stability : Differential scanning calorimetry (DSC) shows (R)-isomers decompose at 192°C vs. 185°C for (S)-isomers, correlating with crystallinity .

- Reactivity : (R)-enantiomers exhibit slower reaction rates in nucleophilic substitutions (e.g., SN2), validated via kinetic isotope effect studies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (H315/H319 hazards) .

- Ventilation : Fume hoods with >0.5 m/s airflow mitigate inhalation risks (H335) .

- Spill Management : Absorb with silica gel and dispose as hazardous waste (EPA Category D) .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise Optimization :

- Catalysis : Pd/C (10% w/w) for hydrogenolysis achieves >95% deprotection efficiency .

Q. Table 3: Reaction Optimization Outcomes

| Parameter | Before Optimization | After Optimization |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 45% | 60% |

| Purity | 85% | 98% |

Advanced: How is the compound’s bioactivity profiled against neurodegenerative targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。